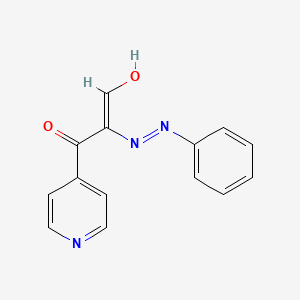

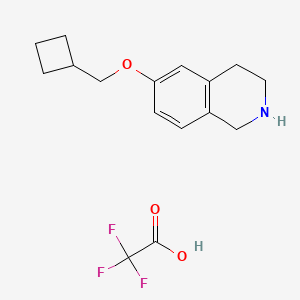

2-((1H-indol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1H-indol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that is structurally similar to the hallucinogenic compound mescaline. It has gained popularity in the recreational drug market due to its potent effects and ease of synthesis. However, its potential therapeutic applications and mechanisms of action have also been the subject of scientific research.

Applications De Recherche Scientifique

Molecular Docking and Synthesis

- Design-Based Synthesis and Molecular Docking Analysis : The synthesis of indole acetamide derivatives, including the study compound, involves reactions under specific conditions, followed by characterization through various spectroscopic analyses. These compounds have been explored for anti-inflammatory activities via in silico modeling, targeting specific domains like cyclooxygenase COX-1 and 2. The study provides insights into the structural and electronic aspects of these molecules, which are crucial for their biological activity (Al-Ostoot et al., 2020).

Cancer Immunotherapy Applications

- Unique Sulfur-Aromatic Interactions in IDO1 Inhibitors : Indoleamine 2,3-dioxygenase (IDO1) inhibitors, including variants of the study compound, have been speculated for use in cancer immunotherapy. Although clinical trials have faced challenges, these compounds exhibit a unique sulfur-aromatic interaction network that is significant in their potency as IDO1 inhibitors. This could inspire new approaches in cancer therapy research (Peng et al., 2020).

Photoinitiator Applications in Polymerization

- Thioxanthone Attached Polyhedral Oligomeric Silsesquioxane (POSS) Nano-Photoinitiator : Research on thioxanthone derivatives, including similar compounds to the study molecule, has shown promising results in the field of polymerization. These compounds have unique absorption characteristics and initiate polymerization through intramolecular hydrogen abstraction, contributing to the development of robust polymer/filler networks (Batibay et al., 2020).

Antioxidant Properties

- Synthesis and Antioxidant Properties : Compounds structurally similar to the study compound have been synthesized and evaluated for their antioxidant activity. These compounds exhibit significant activity, with certain derivatives showing remarkable effectiveness at low concentrations. This indicates potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Structural Analysis and Anticonvulsant Properties

- Synthesis and Docking Study of S-Acetamide Derivatives : The study of S-acetamide derivatives, structurally related to the study compound, has focused on their synthesis and potential anticonvulsant properties. These compounds have shown moderate anticonvulsant activity in in vivo studies, suggesting their potential use in therapeutic applications (Severina et al., 2020).

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-24-17-8-7-14(11-18(17)25-2)9-10-21-20(23)13-26-19-12-22-16-6-4-3-5-15(16)19/h3-8,11-12,22H,9-10,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNGXKZLIXRGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CSC2=CNC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2690686.png)

![1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2690691.png)

![6-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B2690695.png)

![ethyl 3-carbamoyl-2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690696.png)

![4-[Tert-butyl-pyridin-4-yl-[2-(trifluoromethyl)phenyl]imino-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2690705.png)